2-Chloro-3,5-dinitrobenzotrifluoride

Description

Significance of 2-Chloro-3,5-dinitrobenzotrifluoride as a Versatile Chemical Intermediate

The primary industrial value of this compound lies in its role as a versatile chemical intermediate. innospk.comnbinno.com Its structural arrangement allows it to be a precursor in the synthesis of a wide array of high-value chemical products across various sectors. innospk.comgoogle.com This versatility is crucial for industries that rely on precise molecular modifications to create specialized compounds. innospk.com

The applications of this intermediate are diverse and impactful:

Agrochemicals : It is a key component in the manufacturing of fluorine-containing agrochemicals, including herbicides, fungicides, and insecticides. innospk.comnbinno.com For instance, it is an intermediate in the synthesis of the herbicide Trifluralin (B1683247). nih.gov

Pharmaceuticals : In the pharmaceutical industry, it serves as a building block for various drugs, such as antimicrobial and anticancer agents. nbinno.com Its derivatives are also explored in biochemical studies; for example, to enhance mutagenic activity in specific mutants for research purposes. innospk.comchemicalbook.com

Dyestuffs : The compound is used in the production of dyes and pigments, particularly azo dyes, which are widely utilized in the textile industry. nbinno.com

Analytical Chemistry : It has found applications in analytical techniques like ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS) for the determination of amino acids. innospk.comchemicalbook.com

| Industry | Application of this compound |

| Agrochemicals | Intermediate for herbicides (e.g., Trifluralin), fungicides, and insecticides. innospk.comnbinno.comnih.gov |

| Pharmaceuticals | Synthesis of antimicrobial and anticancer drugs. nbinno.com |

| Dyes and Pigments | Intermediate for azo dyes and other colorants. nbinno.com |

| Research & Analysis | Used in biochemical studies and for amino acid determination via UPLC-MS. innospk.comchemicalbook.com |

Role in the Evolution of Organic Synthesis Methodologies

This compound and its closely related analogs, such as 4-chloro-3,5-dinitrobenzotrifluoride (B147460), are pivotal in the study and application of organic synthesis methodologies, particularly in nucleophilic aromatic substitution reactions. innospk.comresearchgate.net The synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives, for example, is achieved through the anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride. researchgate.netresearchgate.net Kinetic studies of these reactions have provided deeper insights into the addition-elimination mechanism, which is a fundamental concept in organic chemistry. researchgate.netresearchgate.net

Furthermore, the industrial production of related compounds, such as 2,4-dichloro-3,5-dinitrobenzotrifluoride, has driven the development of cleaner and more efficient synthesis methods. google.com Traditional synthesis often involved nitration with mixed acids, which generated significant waste. google.com Modern patented processes focus on recycling spent acids and optimizing reaction conditions, such as temperature and reaction time, to improve yield and reduce environmental impact, reflecting a broader trend towards "Green Chemistry" in the chemical industry. google.compatsnap.com The synthesis of Trifluralin from its precursor, 4-chloro-3,5-dinitrobenzotrifluoride, through amination with dipropylamine (B117675) is a well-documented commercial process that highlights the compound's role in large-scale chemical manufacturing. google.comresearchgate.net

Contextualization within Substituted Aromatic Compounds

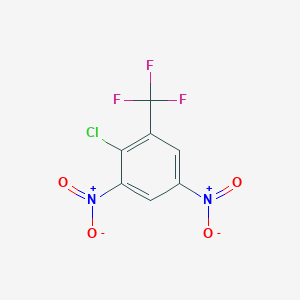

This compound belongs to the class of substituted aromatic compounds. Its chemical behavior is dictated by the electronic properties of the substituents on its benzene (B151609) ring. The trifluoromethyl (-CF₃) group and the two nitro (-NO₂) groups are strong electron-withdrawing groups. innospk.com This electronic effect significantly influences the molecule's reactivity.

The strong electron-withdrawing nature of these groups deactivates the benzene ring towards electrophilic substitution. Conversely, and more importantly for its utility as an intermediate, these groups activate the chlorine atom for nucleophilic aromatic substitution. innospk.com By pulling electron density away from the ring, they stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the attack of a nucleophile, thereby facilitating the displacement of the chloride ion. This heightened reactivity at the chlorine-bearing carbon is the basis for its extensive use in synthesizing a multitude of derivative compounds. innospk.comnbinno.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,5-dinitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2O4/c8-6-4(7(9,10)11)1-3(12(14)15)2-5(6)13(16)17/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXKADBMLQPLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073177 | |

| Record name | Benzene, 2-chloro-1,5-dinitro-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-95-0 | |

| Record name | 2-Chloro-3,5-dinitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-chloro-1,5-dinitro-3-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-chloro-1,5-dinitro-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,5-dinitro-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 2 Chloro 3,5 Dinitrobenzotrifluoride

Established Synthesis Routes to 2-Chloro-3,5-dinitrobenzotrifluoride

Established synthesis routes for this compound have traditionally relied on multi-step processes involving nitration of precursor benzotrifluorides and, in some variations, the catalyzed replacement of nitro groups. These methods have been foundational in the industrial production of this compound.

The primary and most common method for synthesizing this compound involves the nitration of a substituted benzotrifluoride (B45747) precursor. A typical starting material is 2-chlorobenzotrifluoride. The process generally involves a two-step nitration reaction.

In the first step, the precursor is subjected to a primary nitration to introduce the first nitro group. The second step involves a further nitration to add the second nitro group, resulting in the desired this compound. The nitrating agent is typically a mixture of fuming sulfuric acid and nitric acid. patsnap.com The reaction conditions, such as temperature and reaction time, are carefully controlled to optimize the yield and minimize the formation of byproducts. For instance, the temperature is often gradually increased throughout the reaction to drive it to completion. patsnap.com

A similar process is described for the synthesis of the related compound, 2,4-dichloro-3,5-dinitrobenzotrifluoride, where 2,4-dichlorobenzotrifluoride (B41404) is used as the starting material. google.com This process also involves a two-step nitration, with the first nitration producing an intermediate which is then subjected to a second nitration to yield the final product. google.com

The following table outlines a representative multi-step nitration process based on the synthesis of a related dinitrobenzotrifluoride compound.

| Step | Reactants | Reagents | Key Conditions | Product |

| Primary Nitration | 2,4-dichlorobenzotrifluoride | Half spent acid from secondary nitration | - | 2,4-dichloro-3-nitrobenzotrifluoride |

| Secondary Nitration | 2,4-dichloro-3-nitrobenzotrifluoride | Nitre-sulphur mixed acid | Temperature controlled at 40-45°C initially, then raised to 120°C over several hours. patsnap.com | 2,4-dichloro-3,5-dinitrobenzotrifluoride |

This table is illustrative of a multi-step nitration process for a related compound and highlights the general principles applicable to the synthesis of this compound.

An alternative synthetic approach involves the catalyzed replacement of a nitro group with a halogen. This method can be particularly useful when the desired substitution pattern is not easily achievable through direct nitration. In the context of benzotrifluoride compounds, a process has been developed for the replacement of aromatic nitro groups by chlorine. googleapis.com

This process involves treating a nitrobenzotrifluoride compound with molecular chlorine in the presence of a catalyst system comprising a metal salt and a sulfur compound. epo.org For example, 4-chloro-3,5-dinitrobenzotrifluoride (B147460) can be a starting material to produce other chlorinated benzotrifluorides. epo.org The reaction is typically carried out in the liquid phase at elevated temperatures, often above 150°C. googleapis.com The choice of catalyst is crucial for the efficiency of the reaction, with Friedel-Crafts type catalysts like ferric chloride and aluminum trichloride (B1173362) being effective. epo.org

The following table summarizes the key components of this catalyzed replacement reaction.

| Reactant | Reagent | Catalyst System | Temperature | Product |

| 4-chloro-3,5-dinitrobenzotrifluoride | Chlorine gas | Metal salt (e.g., ferric chloride) and a sulfur compound | Up to 220°C, preferably 180-210°C googleapis.com | Chlorinated benzotrifluoride derivatives |

This table illustrates the general conditions for the catalyzed replacement of a nitro group, a methodology that can be adapted in the synthesis of various halogenated benzotrifluorides.

The industrial production of dinitrobenzotrifluoride compounds has historically faced challenges related to cost, yield, and environmental impact. patsnap.com The conventional methods often involved using fresh nitrating mixtures for each nitration step, leading to the generation of significant amounts of waste acid. google.com This spent acid, diluted by the water produced during the reaction, could not be easily reused and required neutralization and disposal, adding to the operational costs and environmental burden. google.com

Over time, process optimization has focused on addressing these issues. For instance, a method for producing 3,5-dinitrobenzotrifluoride (B42144) compounds was developed that utilizes a mixture of oleum (B3057394) and an alkali metal nitrate (B79036) as the nitrating agent. This approach allows for the use of elevated reaction temperatures without significant fuming or oxidation of the benzotrifluoride group. google.com

The historical context of the industrial preparation of these compounds reflects a continuous effort to improve efficiency and reduce waste, paving the way for the development of more sustainable synthetic strategies.

Advanced Synthetic Strategies and Green Chemistry Principles

A key innovation in the synthesis of dinitrobenzotrifluoride compounds is the development of clean preparation methods that incorporate the recycling of waste acid. google.com This approach addresses one of the major drawbacks of traditional nitration processes.

In this improved method, the spent acid from the secondary nitration step (referred to as "half spent acid") is directly recycled and used in the primary nitration of the starting material. google.com This is made possible by a process that involves mixing the primary nitration intermediate with ammonium (B1175870) nitrate and fuming sulfuric acid, along with the concentrated waste acid from the primary nitration. google.com This strategy not only reduces the amount of fresh acid required but also minimizes the volume of waste that needs to be treated and discharged. google.com

The following table outlines the steps in a clean preparation method for a related dinitrobenzotrifluoride compound.

| Step | Process | Key Feature | Benefit |

| Primary Nitration | Reaction of the precursor with recycled semi-waste acid from the secondary nitration. google.com | Use of recycled acid. google.com | Reduced consumption of fresh acid. google.com |

| Secondary Nitration | The primary nitration intermediate is reacted with a mixture of ammonium nitrate, fuming sulfuric acid, and concentrated waste acid from the primary nitration. google.com | Generation of semi-waste acid that can be directly recycled. google.com | Minimization of waste acid discharge. google.com |

This table highlights the principles of a clean synthesis method involving waste acid recycling, which is a significant advancement in the sustainable production of dinitrobenzotrifluoride compounds.

The optimization of reaction conditions is a continuous effort in the chemical industry to enhance product yield and purity while minimizing costs and environmental impact. For the synthesis of this compound and related compounds, various parameters are manipulated to achieve the desired outcome.

In the nitration process, the temperature profile is a critical factor. A carefully controlled, gradual increase in temperature can lead to higher conversion rates and reduced formation of impurities. patsnap.com For example, a reaction might be initiated at a lower temperature and then slowly heated to a higher temperature to ensure the reaction goes to completion. patsnap.com The pressure within the reaction vessel can also be controlled to optimize the process. patsnap.com

Furthermore, the composition of the nitrating mixture can be adjusted to improve performance. The use of oleum (fuming sulfuric acid) in combination with nitric acid or alkali metal nitrates has been shown to be effective. patsnap.comgoogle.com The molar ratio of the reactants and nitrating agents is another key parameter that is optimized to maximize the yield of the desired product.

The following table presents examples of reaction conditions and the corresponding yields for the synthesis of a related dinitrobenzotrifluoride compound, illustrating the impact of process optimization.

| Starting Material | Nitrating Agent | Temperature | Reaction Time | Yield |

| 2,4-dichloro-3-nitrobenzotrifluoride | Ammonium nitrate, 20% oleum, spent acid | 100°C | 4 hours | 81% google.com |

| 2,4-dichloro-3-nitrobenzotrifluoride | Ammonium nitrate, 30% oleum, spent acid | 80°C | 1 hour | 85% google.com |

| 2,4-dichloro-3-nitrobenzotrifluoride | Ammonium nitrate, 20% oleum, spent acid | 90°C | 1 hour | 82% google.com |

This table provides examples of how variations in reaction conditions can influence the yield of a dinitrobenzotrifluoride synthesis, underscoring the importance of process optimization.

Solvent Effects in this compound Synthesis

In many industrial preparations of this compound, the reaction is performed using a mixture of fuming nitric acid and fuming sulfuric acid. google.com In this approach, the concentrated acid mixture serves as both the nitrating agent and the reaction medium. The sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion (NO₂⁺), the key electrophile in the nitration process. This highly acidic environment is effective for achieving the desired dinitration of the starting material.

While the acid mixture can function as the sole solvent, organic solvents may be introduced to modify the reaction conditions. The use of an appropriate organic solvent can improve the solubility of the organic substrate in the reaction mixture, facilitate better temperature control, and potentially influence the selectivity of the nitration. This compound is known to be soluble in organic solvents such as chloroform (B151607) and methanol (B129727), which are also used during the product's purification and handling. hqpharmtech.com

The role of organic solvents is also prominent in the post-synthesis work-up and purification stages. For example, after the nitration reaction is complete, the product is often isolated by quenching the reaction mixture with water. An organic solvent like chloroform can then be used to extract the this compound from the aqueous acid solution. google.com Subsequent purification can be achieved through recrystallization from a suitable solvent, such as ethanol. google.com

Kinetic studies of reactions involving compounds structurally related to this compound have been carried out in a variety of organic solvents, including toluene, methanol-toluene mixtures, benzene (B151609), and chloroform. researchgate.net The compatibility of the dinitro compound with these solvents suggests their potential utility as reaction media in its synthesis, although detailed comparative studies on their effect on yield and purity are not extensively documented in publicly available literature.

The following table provides a summary of solvents relevant to the synthesis and processing of this compound, detailing their roles and key properties.

| Solvent | Role in Synthesis/Processing | Key Properties and Observations |

| Fuming Sulfuric Acid | Primary reaction medium and catalyst | Promotes the formation of the nitronium ion for efficient nitration. |

| Fuming Nitric Acid | Nitrating agent and reaction medium component | The source of the nitro groups for the dinitration reaction. |

| Chloroform | Extraction solvent | Effective for extracting the product during the work-up phase. google.com |

| Methanol | Solubilizing and purification solvent | The product is soluble in methanol, making it useful for handling and purification. hqpharmtech.com |

| Ethanol | Purification solvent | Used for the recrystallization of the final product. google.com |

| Toluene | Potential reaction solvent | Investigated as a solvent for kinetic studies of related compounds. researchgate.net |

| Benzene | Potential reaction solvent | Another solvent used in kinetic studies of similar chemical structures. researchgate.net |

The optimization of the solvent system for the synthesis of this compound is a key aspect of process development, with the choice of solvent impacting not only the reaction itself but also the subsequent purification and isolation procedures.

Chemical Reactivity, Transformation Mechanisms, and Kinetics of 2 Chloro 3,5 Dinitrobenzotrifluoride

Nucleophilic Aromatic Substitution Reactions of 2-Chloro-3,5-dinitrobenzotrifluoride

The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). innospk.com In these reactions, a nucleophile attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion. The reaction generally proceeds via a two-step addition-elimination mechanism. nih.govresearchgate.net

The kinetics of the reaction of this compound with aniline (B41778) are significantly influenced by the solvent. researchgate.net In methanol (B129727), the reaction exhibits second-order kinetics, being first-order with respect to both the substrate and the aniline. researchgate.net However, in a non-polar solvent like toluene, the reaction displays third-order kinetics, which is consistent with a mechanism involving aggregates of aniline, where an aniline dimer acts as the nucleophile. researchgate.netrsc.org

The activating effect of the trifluoromethyl group can be evaluated by comparing the second-order rate constant (kA) with those of other activated aryl chlorides in methanol. The introduction of the -CF3 group in DNCBTF provides more stability to the intermediate than in 1-chloro-2,4-dinitrobenzene (B32670) (DNCB). researchgate.net However, the delocalization of the negative charge by an additional nitro group, as in 1-chloro-2,4,6-trinitrobenzene (TNCB), is more effective than by the -CF3 group. researchgate.net The activating effect of the -CF3 group is found to be comparable to that of an aza group in a pyridine (B92270) ring. researchgate.net

Table 1: Comparison of Second-Order Rate Constants (kA) for the Reaction with Aniline in Methanol at 30°C

| Compound | Abbreviation | kA (dm3 mol-1 s-1) |

|---|---|---|

| This compound | DNCBTF | 1.85 × 10-2 |

| 1-Chloro-2,4-dinitrobenzene | DNCB | 4.2 × 10-4 |

| 1-Chloro-2,4,6-trinitrobenzene | TNCB | 1.16 |

| 2-Chloro-3,5-dinitropyridine | DNCP | 4.1 × 10-1 |

Data sourced from scientific literature. researchgate.net

The SNAr mechanism for this reaction proceeds through the formation of a stable anionic intermediate known as a Meisenheimer σ-complex. researchgate.netwikipedia.org This complex is a 1:1 adduct formed between the electron-deficient aromatic ring and the attacking amine nucleophile. wikipedia.org The reaction involves an initial, typically rate-determining, attack by the nucleophile on the carbon atom attached to the chlorine, breaking the aromaticity of the ring. researchgate.net The resulting negative charge is delocalized across the ring and stabilized by the strongly electron-withdrawing nitro and trifluoromethyl groups. libretexts.orgwikipedia.org In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored. libretexts.org The formation of a Meisenheimer complex is a hallmark of the addition-elimination pathway for nucleophilic aromatic substitution. nih.gov

The reactivity of the this compound substrate is significantly enhanced by its electron-withdrawing substituents (-NO2, -CF3). researchgate.net These groups lower the electron density of the aromatic ring, making it more electrophilic and susceptible to attack by nucleophiles. libretexts.org

The nature of the substituent on the aniline nucleophile also has a pronounced effect on the reaction rate. researchgate.net Electron-releasing groups on the aniline ring increase the nucleophilicity of the amino group, thereby accelerating the reaction. researchgate.net Conversely, electron-attracting substituents on the aniline retard the rate. researchgate.netresearchgate.net This relationship is quantified by the Hammett equation, which yields large negative ρ (rho) values (e.g., -3.14, -3.16, -3.01 for reactions with substituted anilines). researchgate.net Such values indicate the development of a significant positive charge on the aniline's nitrogen atom in the transition state, consistent with the nucleophilic attack being the rate-limiting step. researchgate.netresearchgate.net The Brønsted coefficient (β value) of 0.85 at 30°C suggests a substantial degree of bond formation between the nucleophile and the substrate in the transition state. researchgate.net

Thermodynamic parameters, including the enthalpy of activation (ΔH#), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#), have been calculated for the reaction of this compound with aniline in methanol-toluene solvent mixtures. researchgate.net These parameters provide insight into the energy profile and molecular ordering of the transition state. For similar SNAr reactions, linear relationships between ΔH‡ and ΔS‡ (isokinetic relationships) have been observed, suggesting a common reaction mechanism across different temperatures or for a series of related nucleophiles. researchgate.net

The reaction between this compound and substituted anilines is specifically termed an anilino-dechlorination process. researchgate.net This reaction yields N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives as the final products. researchgate.net The synthesis involves stirring the reactants in a solvent such as methanol at room temperature, followed by isolation and crystallization of the solid product. researchgate.net The structures of these derivatives have been confirmed using various spectroscopic methods, including Infrared (IR), Ultraviolet-Visible (UV), and Nuclear Magnetic Resonance (1H NMR) spectroscopy, along with elemental analysis. researchgate.net IR studies of the products suggest the formation of an intramolecular hydrogen bond between the amino hydrogen (N-H) and one of the ortho-nitro groups. researchgate.net

Impact of Trifluoromethyl, Nitro, and Chloro Substituents on Aromatic Reactivity

The chemical behavior of this compound is profoundly influenced by the cumulative electronic effects of its three types of substituents: a trifluoromethyl group (-CF3), two nitro groups (-NO2), and a chlorine (-Cl) atom. These groups collectively render the aromatic ring highly electron-deficient, which is a determining factor in its reactivity, particularly towards nucleophiles.

The trifluoromethyl group is characterized by its potent electron-withdrawing nature, which stems from the high electronegativity of the fluorine atoms. mdpi.comvaia.com This strong inductive effect deactivates the benzene (B151609) ring, making it significantly less reactive in electrophilic aromatic substitution reactions. vaia.comyoutube.com Similarly, the two nitro groups are powerful deactivating groups that withdraw electron density from the aromatic ring through both inductive and resonance effects.

Conversely, these electron-withdrawing properties greatly activate the ring for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com The presence of multiple electron-withdrawing groups, especially when positioned ortho and para to a leaving group (in this case, the chloro substituent), stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. researchgate.net This stabilization lowers the activation energy and accelerates the rate of substitution. The chlorine atom, while also electron-withdrawing, serves primarily as an effective leaving group in these SNAr reactions. masterorganicchemistry.comresearchgate.net Consequently, the synergistic effect of the trifluoromethyl, nitro, and chloro substituents makes this compound an excellent substrate for reactions with a wide range of nucleophiles. researchgate.netinnospk.com

Other Key Chemical Transformations and Reaction Pathways

Derivatization Reactions for Analytical and Synthetic Applications

This compound is a versatile intermediate in organic synthesis, valued for its role in constructing more complex molecules for the agrochemical, pharmaceutical, and dye industries. innospk.comnbinno.comgoogle.com A prominent application is in the synthesis of dinitroaniline herbicides. wikipedia.org For instance, the related compound 4-chloro-3,5-dinitrobenzotrifluoride (B147460) is a direct precursor to the herbicide trifluralin (B1683247) through a nucleophilic substitution reaction with di-n-propylamine. nih.gov

Beyond synthesis, its high reactivity with nucleophiles makes it suitable for derivatization reactions in analytical chemistry. The analogous compound, 4-chloro-3,5-dinitrobenzotrifluoride (CNBF), has been successfully employed as a pre-column derivatizing reagent for the analysis of amino acids and biogenic amines using high-performance liquid chromatography (HPLC) and ultrahigh-performance liquid chromatography (UPLC). researchgate.netresearchgate.nethelsinki.fiasianpubs.org This reagent reacts efficiently with both primary and secondary amines under alkaline conditions to form stable, UV-absorbing derivatives, enabling sensitive detection. researchgate.netresearchgate.net The reaction of this compound with other nucleophiles, such as hydroxylamine (B1172632) hydrochloride and hydrazine (B178648) hydrate, has also been reported, further showcasing its utility in creating diverse chemical entities. jlu.edu.cn

| Application Type | Reactant(s) | Product Type | Field | Reference |

|---|---|---|---|---|

| Synthesis | Di-n-propylamine | Dinitroaniline Herbicide (e.g., Trifluralin) | Agrochemical | wikipedia.orgnih.gov |

| Analytical Derivatization | Amino Acids, Biogenic Amines | N-substituted-dinitro-trifluoromethyl-aniline derivatives | Analytical Chemistry (HPLC) | researchgate.netresearchgate.nethelsinki.fi |

| Synthesis | Aniline Derivatives | N-Aryl-dinitro-trifluoromethyl-aniline derivatives | Organic Synthesis | researchgate.netresearchgate.net |

| Synthesis | Hydroxylamine, Hydrazine | Substituted dinitrobenzotrifluorides | Organic Synthesis | jlu.edu.cn |

Cleavage of Bonds and Formation of New Chemical Entities

The principal reaction pathway for this compound involves the cleavage of the carbon-chlorine (C-Cl) bond. innospk.com This process occurs via a well-established addition-elimination mechanism characteristic of nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.net The strong electron-withdrawing nitro and trifluoromethyl groups are crucial for stabilizing this intermediate by delocalizing the negative charge across the aromatic ring. In the subsequent, typically rapid, elimination step, the chloride ion is expelled as the leaving group, and the aromaticity of the ring is restored, resulting in the formation of a new chemical bond between the aromatic carbon and the nucleophile. researchgate.net This transformation is exemplified by "anilino-dechlorination" reactions, where amines displace the chlorine atom to form new C-N bonds, yielding substituted aniline derivatives. researchgate.netresearchgate.net

Alkaline Hydrolysis Kinetics

While specific kinetic data for the alkaline hydrolysis of this compound is not extensively documented, the process can be understood by examining related chloronitroaromatic compounds. The alkaline hydrolysis of these substances typically proceeds via a second-order kinetic model, being first-order with respect to both the aromatic compound and the hydroxide (B78521) ion. dtic.milresearchgate.netnih.govrsc.org The reaction follows the SNAr mechanism, where a hydroxide ion acts as the nucleophile, attacking the electron-deficient ring to displace the chloride ion.

Studies on similar nitrated energetic compounds have shown that the rate of alkaline hydrolysis is dependent on both temperature and hydroxide concentration. dtic.milresearchgate.net For example, increasing the temperature from 20°C to 30°C can reduce the time required for 85% transformation by more than five-fold. dtic.mil The activation energies for these reactions are comparable to those of other nitrated compounds, indicating similar mechanistic pathways. dtic.milresearchgate.net The highly activating nature of the trifluoromethyl and dinitro substituents on the this compound ring would be expected to facilitate this hydrolysis reaction.

| Compound Class | Reaction | Observed Kinetics | Key Factors | Reference |

|---|---|---|---|---|

| Nitramines (RDX, HMX, CL-20) | Alkaline Hydrolysis | Second-order overall | Temperature, Hydroxide Concentration | dtic.milresearchgate.net |

| Nitrocellulose | Alkaline Hydrolysis | Order of 1.0 (nitrocellulose), 1.5 (hydroxide) | Temperature, Hydroxide Concentration | nih.gov |

| Synthetic Organic Esters | Alkaline Hydrolysis | Pseudo first-order (with excess OH⁻) | pH, Substituent electronic effects | chemrxiv.org |

Intramolecular Interactions and Their Influence on Reactivity

Spectroscopic Evidence of Intramolecular Hydrogen Bonding in Derivatives

In derivatives of this compound where the chlorine atom has been substituted by an amine-containing group (e.g., an aniline derivative), spectroscopic evidence points to the formation of intramolecular hydrogen bonds. researchgate.netresearchgate.net Studies on N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives, formed from the reaction of the isomeric 4-chloro-3,5-dinitrobenzotrifluoride, have provided clear indications of such interactions. researchgate.netresearchgate.net

Infrared (IR) spectroscopy of these derivatives reveals shifts in the N-H stretching frequencies compared to compounds where such bonding is not possible. niscpr.res.in This shift is indicative of a hydrogen bond forming between the hydrogen atom of the secondary amine (N-H) and an oxygen atom of one of the ortho-positioned nitro groups. researchgate.netniscpr.res.in Further evidence can be obtained from Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netsemanticscholar.orgresearchgate.net The chemical shift of the N-H proton is a sensitive probe for hydrogen bonding; its involvement in such a bond typically results in a downfield shift. semanticscholar.org Advanced 2D NMR techniques could potentially confirm the spatial proximity of the N-H proton and the ortho-nitro group, solidifying the evidence for the intramolecular interaction. semanticscholar.org This intramolecular hydrogen bonding can impose conformational rigidity on the molecule, which in turn can influence its chemical reactivity and biological activity. semanticscholar.org

Advanced Analytical Techniques for the Study of 2 Chloro 3,5 Dinitrobenzotrifluoride and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental in determining the molecular structure and electronic properties of 2-Chloro-3,5-dinitrobenzotrifluoride. Each technique provides unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for probing the structural framework of this compound by mapping the chemical environments of its hydrogen and carbon nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple due to the limited number of protons on the aromatic ring. The spectrum would feature two distinct signals for the two aromatic protons. These protons, being in different chemical environments due to the asymmetrical substitution pattern, would appear as distinct doublets, with their coupling constant revealing their meta-relationship. The strong electron-withdrawing effects of the two nitro (NO₂) groups and the trifluoromethyl (CF₃) group would cause these protons to be significantly deshielded, shifting their resonance signals to a lower field (higher ppm values) compared to unsubstituted benzene (B151609).

¹³C NMR: The carbon-13 NMR spectrum provides more detailed information about the carbon skeleton. It is expected to show seven distinct signals, one for each carbon atom in the molecule, as they are all chemically non-equivalent. The carbon atom attached to the trifluoromethyl group will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are heavily influenced by the attached substituents. Carbons bonded to the electron-withdrawing nitro and chloro groups will be significantly deshielded.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Key Influencing Factors |

| ¹H (Aromatic) | 8.0 - 9.0 | Doublet | Electron-withdrawing NO₂ and CF₃ groups |

| ¹³C (Aromatic C-Cl) | 130 - 140 | Singlet | Electronegativity of Cl |

| ¹³C (Aromatic C-NO₂) | 145 - 155 | Singlet | Strong deshielding by NO₂ group |

| ¹³C (Aromatic C-CF₃) | 120 - 130 | Quartet (¹JCF) | Coupling to three ¹⁹F nuclei |

| ¹³C (CF₃) | 120 - 125 | Quartet (¹JCF) | Strong deshielding and coupling |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of this compound. ias.ac.innih.gov These methods probe the vibrational modes of the molecule. ias.ac.innih.gov

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of the nitro and trifluoromethyl groups. Key absorptions include:

Asymmetric and Symmetric NO₂ Stretching: Strong bands are expected around 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. These are characteristic of aromatic nitro compounds.

C-F Stretching: The trifluoromethyl group will give rise to very strong and distinct absorption bands in the 1100-1300 cm⁻¹ region.

C-Cl Stretching: A moderate to strong band for the carbon-chlorine stretch is expected in the 700-800 cm⁻¹ region.

Aromatic C-H Stretching: These appear as weaker bands above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro groups and the vibrations of the aromatic ring are often more prominent in the Raman spectrum. Computational studies, such as Density Functional Theory (DFT), are frequently employed to calculate the vibrational frequencies and aid in the assignment of experimental IR and Raman bands for complex molecules like this. nih.gov

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 | Weak-Medium (IR), Strong (Raman) |

| Asymmetric NO₂ Stretch | 1530 - 1560 | 1530 - 1560 | Strong (IR) |

| Symmetric NO₂ Stretch | 1340 - 1370 | 1340 - 1370 | Strong (IR), Medium (Raman) |

| C-F Stretches | 1100 - 1300 | 1100 - 1300 | Very Strong (IR) |

| Aromatic Ring Vibrations | 1400 - 1600 | 1400 - 1600 | Medium (IR & Raman) |

| C-Cl Stretch | 700 - 800 | 700 - 800 | Medium-Strong (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org The spectrum is characterized by electronic transitions within the highly conjugated and electron-deficient aromatic system. libretexts.org

The primary transitions expected are:

π → π* transitions: These involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic ring. The extensive conjugation and the presence of strong electron-withdrawing groups typically shift these absorptions to longer wavelengths (bathochromic shift).

n → π* transitions: These transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro groups) to antibonding π* orbitals. These are generally lower in energy and have weaker absorption intensities compared to π → π* transitions.

Studies on derivatives of the isomeric 4-chloro-3,5-dinitrobenzotrifluoride (B147460) have utilized UV-Vis spectroscopy to monitor reactions. researchgate.net For this compound, distinct absorption maxima are expected in the UV region, likely between 200 and 400 nm. The exact position and intensity of these bands can be influenced by the solvent polarity. rajpub.com

| Electronic Transition | Expected Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) |

| π → π | 200 - 300 | High |

| n → π | 300 - 400 | Low |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound (270.55 g/mol ). A key diagnostic feature is the presence of an M+2 peak with an intensity of approximately one-third of the M⁺˙ peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). docbrown.info

The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. libretexts.orglibretexts.org Common fragmentation pathways for this molecule would include:

Loss of a nitro group (NO₂, 46 Da).

Loss of a chlorine atom (Cl, 35/37 Da).

Cleavage of the C-CF₃ bond.

Tandem Mass Spectrometry (MS/MS): MS/MS provides more detailed structural information by isolating a specific ion (e.g., the molecular ion) and subjecting it to further fragmentation. This technique helps to confirm the connectivity of the molecule and differentiate it from its isomers by generating a unique fragmentation fingerprint.

| Ion (m/z) | Possible Identity | Fragmentation Pathway |

| 271/273 | [M+H]⁺ (in soft ionization) | Protonated molecular ion |

| 270/272 | [M]⁺˙ | Molecular ion |

| 224/226 | [M - NO₂]⁺ | Loss of a nitro group |

| 235 | [M - Cl]⁺ | Loss of a chlorine atom |

| 201 | [M - CF₃]⁺ | Loss of the trifluoromethyl group |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specific to species with unpaired electrons, such as free radicals or transition metal ions. researchgate.netnasa.gov this compound, in its ground state, is a diamagnetic molecule with no unpaired electrons and therefore does not produce an ESR signal.

However, ESR spectroscopy can be a valuable tool for studying reaction mechanisms involving this compound where radical intermediates are formed. For example, the electrochemical or chemical reduction of the nitro groups on the aromatic ring can lead to the formation of a radical anion, [C₇H₂ClF₃N₂O₄]⁻˙. ESR spectroscopy could then be used to detect and characterize this transient paramagnetic species, providing information about the distribution of the unpaired electron within the molecule through analysis of hyperfine coupling constants. aps.org

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound and its derivatives, particularly in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.

This compound and its isomer, 4-chloro-3,5-dinitrobenzotrifluoride, are widely used as pre-column derivatizing reagents. They react readily with primary and secondary amines, such as amino acids, to form highly chromophoric or fluorophoric derivatives that can be easily detected and quantified. nbinno.com

Methodology:

Separation: The separation of the derivatized analytes is typically achieved on a reversed-phase column (e.g., C18). A gradient elution is often used, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727).

Detection: UV detection is common, as the dinitrophenyl moiety introduced by the derivatization provides strong absorbance. nbinno.com Fluorescence detection can also be used for enhanced sensitivity with appropriate derivatives. Coupling the chromatograph to a mass spectrometer (LC-MS) provides both separation and definitive structural identification. mdpi.com

Quantification: By comparing the peak areas of the analyte derivatives to those of known standards, precise quantification can be achieved.

This derivatization strategy allows for the sensitive analysis of otherwise difficult-to-detect compounds in various fields, from pharmaceutical to environmental analysis.

| Technique | Stationary Phase (Column) | Mobile Phase | Detection Method | Application |

| HPLC/UPLC | Reversed-Phase (C18, C8) | Acetonitrile/Water or Methanol/Water with buffers | UV-Vis, Fluorescence, Mass Spectrometry (MS) | Quantification of amino acids and other amines after derivatization. nbinno.com |

| Gas Chromatography (GC) | Various capillary columns | Inert carrier gas (He, N₂) | Mass Spectrometry (MS), Flame Ionization (FID) | Analysis of volatile derivatives. |

High-Performance Liquid Chromatography (HPLC) and Ultrahigh-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultrahigh-Performance Liquid Chromatography (UPLC) are powerful analytical techniques employed for the separation, identification, and quantification of this compound and its derivatives. These methods are particularly crucial when the compound is used as a derivatizing reagent to analyze other substances, such as amino acids. researchgate.netnih.gov The high resolution and sensitivity of HPLC and UPLC allow for the effective separation of complex mixtures of derivatized analytes. nih.gov UPLC, with its use of smaller particle size columns, offers even faster analysis times and improved resolution compared to traditional HPLC. researchgate.net The application of these techniques often involves pre-column derivatization to enhance the detectability of target analytes. nih.gov

This compound, and the closely related 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF), are effective reagents for pre-column derivatization, particularly for primary and secondary amines like amino acids. researchgate.netnih.gov This process involves reacting the analyte with the derivatizing agent before introducing the sample into the HPLC system. The reaction attaches a chromophoric group (the dinitrobenzotrifluoride moiety) to the analyte, which significantly enhances its ultraviolet (UV) absorbance, thereby improving detection sensitivity. nih.gov

The derivatization reaction conditions are optimized to ensure a complete and reproducible reaction. Key parameters that are typically optimized include pH, temperature, reaction time, and reagent concentration. researchgate.netnih.gov For the derivatization of amino acids with CNBF, the reaction is often carried out in a borate buffer at an alkaline pH (e.g., pH 9.0). nih.gov Optimal reaction temperatures are typically elevated (e.g., 60°C) with reaction times ranging from 30 to 60 minutes. researchgate.netnih.gov

Table 1: Optimized Conditions for Pre-column Derivatization of Amino Acids with CNBF

| Parameter | Optimal Condition | Source |

|---|---|---|

| Reagent | 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) | nih.gov |

| Medium | Borate Buffer | nih.gov |

| pH | 9.0 | nih.gov |

| Temperature | 60°C | nih.gov |

| Reaction Time | 30 min | nih.gov |

| Reagent Concentration | 70 mmol L⁻¹ | nih.gov |

Reversed-phase chromatography is the most common separation mode used for the analysis of derivatives of this compound. bohrium.com Octadecylsilyl (ODS) columns, commonly known as C18 columns, are widely employed for this purpose due to their hydrophobicity, which allows for the effective retention and separation of the relatively nonpolar derivatives formed. nih.gov

The choice of a specific C18 column can influence the separation efficiency. Factors such as particle size, pore size, and column dimensions are critical. For instance, a Kromasil ODS C18 column (250 mm x 4.6 mm, 5 µm) has been successfully used to separate 19 different amino acid derivatives. nih.gov UPLC methods may utilize columns with smaller particle sizes (e.g., 1.8 µm) to achieve faster separations and higher resolution. nih.gov The C18 stationary phase provides a versatile platform, retaining a wide range of analytes that can be eluted by adjusting the mobile phase composition. chromatographyonline.com

The composition of the mobile phase is a critical parameter in achieving optimal separation of this compound derivatives on a reversed-phase column. chromatographyonline.com The mobile phase typically consists of an aqueous component (often a buffer to control pH) and an organic modifier, such as acetonitrile or methanol. mastelf.com For the separation of CNBF-derivatized amino acids, a common mobile phase system involves a mixture of an acetate buffer and acetonitrile. nih.gov

Gradient elution is frequently employed, where the concentration of the organic modifier in the mobile phase is gradually increased over the course of the analytical run. chromatographyonline.commastelf.com This technique allows for the elution of analytes with a wide range of polarities, ensuring that both weakly and strongly retained compounds are eluted as sharp, well-resolved peaks within a reasonable timeframe. bitesizebio.com A typical gradient program starts with a lower concentration of the organic solvent to separate more polar derivatives and progressively increases the organic content to elute the more nonpolar derivatives. nih.gov The optimization process involves adjusting the initial and final solvent compositions, the gradient steepness, and the total run time to maximize resolution. chromatographyonline.com

Table 2: Example of a Gradient Elution Program for Separation of CNBF-Amino Acid Derivatives

| Time (min) | Mobile Phase A (%) (Acetate Buffer, pH 4.9) | Mobile Phase B (%) (Acetonitrile) |

|---|---|---|

| 0 | 83 | 17 |

| 15 | 70 | 30 |

| 35 | 40 | 60 |

| 40 | 20 | 80 |

| 45 | 83 | 17 |

This table is illustrative of a typical gradient profile described in methodologies such as that for separating amino acid derivatives. nih.gov

Following chromatographic separation, various detection methods can be utilized. The choice of detector depends on the required sensitivity, selectivity, and the structural information needed.

UV and Diode Array Detection (DAD): Ultraviolet (UV) detection is the most common method for quantifying derivatives of this compound, owing to the strong chromophore introduced during derivatization. nih.gov Detection is typically performed at a specific wavelength where the derivatives exhibit maximum absorbance, such as 260 nm for CNBF-amino acid derivatives. nih.gov A Diode Array Detector (DAD) offers an advantage over a standard UV detector by acquiring spectra across a range of wavelengths simultaneously, which can help in peak purity assessment and compound identification. nih.gov

Mass Spectrometry (MS): Coupling liquid chromatography with a mass spectrometer (LC-MS) provides a highly sensitive and selective detection method. nih.gov MS detection is particularly valuable for confirming the identity of the derivatized analytes by providing mass-to-charge ratio (m/z) information. uni.lu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions and aiding in the structural elucidation of unknown derivatives or degradation products. nih.gov

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas Chromatography (GC) is a suitable technique for assessing the purity of volatile and thermally stable compounds like this compound. Commercial specifications for this compound often cite purity levels greater than 99.0%, as determined by GC, indicating its utility as a quality control method.

For the analysis of nitroaromatic compounds, specific EPA methods, such as Method 8091, provide standardized GC conditions. epa.gov Such methods typically employ a wide-bore capillary column and a selective detector. An electron capture detector (ECD) is highly sensitive to electrophilic compounds like nitroaromatics and chlorinated substances, making it an ideal choice for detecting this compound. epa.gov A nitrogen-phosphorus detector (NPD) can also be used for its selectivity towards nitrogen-containing compounds. epa.gov In addition to purity analysis, GC can be employed to monitor the progress of chemical reactions involving this compound by measuring the consumption of the reactant and the formation of products over time.

Advanced Applications of 2 Chloro 3,5 Dinitrobenzotrifluoride in Synthetic Chemistry

Synthesis of Agrochemicals

In the agrochemical industry, 2-chloro-3,5-dinitrobenzotrifluoride and its isomers serve as crucial intermediates in the production of various pesticides, including herbicides, fungicides, and insecticides. nbinno.comboulingchem.com The dinitrobenzotrifluoride scaffold is a core component of many active ingredients that help protect crops and improve agricultural yields.

Role in Herbicide Development (e.g., Trifluralin)

While this compound is a key compound in the dinitroaniline family, it is its isomer, 4-chloro-3,5-dinitrobenzotrifluoride (B147460), that is the direct precursor in the commercial synthesis of the widely used herbicide Trifluralin (B1683247). google.comresearchgate.net The synthesis involves the amination of 4-chloro-3,5-dinitrobenzotrifluoride with di-n-propylamine. google.compatsnap.com In this reaction, the chlorine atom at the 4-position is displaced by the amine to form the final product. google.com This process highlights the importance of the chloro-dinitrobenzotrifluoride structure in the creation of dinitroaniline herbicides. researchgate.net

The reaction is typically carried out in an aqueous medium with an alkali, such as sodium hydroxide (B78521), serving as an acid-binding agent. patsnap.com Research has explored optimizing this synthesis to improve yield and purity while minimizing reaction time and environmental impact. patsnap.com

Table 1: Example Synthesis of Trifluralin from its Precursor

| Reactant | Reagent | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|

| 4-chloro-3,5-dinitrobenzotrifluoride | Di-n-propylamine, Sodium Hydroxide, Vitamin C | Water, 70°C, 1.5 hours | 98.5% | 99 wt% | patsnap.com |

Intermediacy in Fungicide and Insecticide Production

This compound is an essential component in the supply chain for various fungicides and insecticides. nbinno.com Its role as a versatile intermediate allows for the production of a diverse range of agrochemical products. nbinno.com The reactivity of the compound enables its incorporation into more complex molecules designed to target specific biological pathways in fungi and insects, thereby protecting crops from diseases and pests.

Preparation of Fluazinam

The synthesis of the broad-spectrum fungicide Fluazinam provides another example of the utility of substituted dinitrobenzotrifluoride compounds. The preparation of Fluazinam involves the condensation reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with a related intermediate, 2,4-dichloro-3,5-dinitrobenzotrifluoride. google.comgoogle.com In this synthesis, one of the chlorine atoms on the benzotrifluoride (B45747) ring is substituted by the amino group of the pyridine (B92270) derivative. google.compatsnap.com

The reaction is conducted in the presence of an inorganic base, such as potassium hydroxide, and typically uses a solvent like 2-methyltetrahydrofuran. google.comchemicalbook.com This method has been shown to have good reaction selectivity and can achieve high yields and purity, making it suitable for industrial-scale production. google.com

Table 2: Synthesis of Fluazinam from Precursors

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield (Molar) | Purity | Reference |

|---|---|---|---|---|---|---|---|

| 2-amino-3-chloro-5-trifluoromethylpyridine | 2,4-dichloro-3,5-dinitrobenzotrifluoride | Potassium Hydroxide | 2-methyltetrahydrofuran | 25°C | 98.4% | 99.8% | google.com |

Synthesis of Pharmaceutical Intermediates

The application of this compound extends into the pharmaceutical industry, where it functions as an intermediate in the synthesis of various drugs. nbinno.com Its unique chemical properties make it a valuable starting material for building the complex molecular architectures required for therapeutic agents. innospk.com

Precursor for Antimicrobial Agents and Anticancer Drugs

This compound is utilized as an intermediate in the production of antimicrobial and anticancer drugs. nbinno.com The chemical framework of chloro-nitro-trifluoromethyl-substituted benzene (B151609) is found in various compounds explored for therapeutic purposes. For instance, related structures like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid are known precursors for synthesizing 8-nitro-1,3-benzothiazin-4-ones, a class of potent antitubercular agents. nih.gov Furthermore, research into novel anticancer agents has involved the synthesis of molecules incorporating chloro-nitrophenyl groups, demonstrating the relevance of this structural motif in medicinal chemistry. nih.gov The reactivity of the compound allows for its modification and incorporation into larger molecules designed to interact with biological targets associated with cancer and microbial infections. nbinno.com

Building Block for Amino Acids and Peptides

This compound and its isomers are also employed in the chemistry of amino acids and peptides. nbinno.com A notable application is the use of the related isomer, 4-chloro-3,5-dinitrobenzotrifluoride (CNBF), as a pre-column derivatizing reagent for the analysis of amino acids via ultrahigh-performance liquid chromatography. researchgate.net CNBF readily reacts with the primary and secondary amino groups of amino acids under mild basic conditions. researchgate.net This reaction, a nucleophilic aromatic substitution, forms a derivative that can be easily detected, allowing for the rapid and simultaneous determination of multiple amino acids. researchgate.net This application showcases the utility of the activated chlorine atom on the dinitrobenzotrifluoride ring for covalently labeling biomolecules, a fundamental process in biochemical analysis and synthesis. researchgate.net

Table 3: Optimized Conditions for Amino Acid Derivatization with CNBF

| Parameter | Optimal Condition |

|---|---|

| Reagent | 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) |

| pH | 9.0 (Borate Buffer) |

| Temperature | 60°C |

| Reaction Time | 30 minutes |

| Molar Ratio (Amino Acid to CNBF) | 1:5.25 |

Data from a study using the 4-chloro isomer, demonstrating the reactivity principle applicable to this class of compounds. researchgate.net

Synthesis of Dyes and Colorants

This compound serves as a crucial intermediate in the synthesis of various dyes and colorants, particularly within the class of azo dyes. Its highly activated aromatic ring, due to the presence of electron-withdrawing nitro and trifluoromethyl groups, facilitates nucleophilic aromatic substitution reactions, which are central to the construction of complex dye molecules. The chlorine atom is a labile leaving group, readily displaced by nucleophiles, making this compound a versatile building block for chromophore development.

The general strategy for utilizing this compound in azo dye synthesis involves a multi-step process. Initially, the chloro group can be substituted by an amino group through reaction with ammonia (B1221849) or an appropriate amine. This transformation yields an aniline (B41778) derivative, which can then be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a highly reactive diazonium salt. This diazonium salt is the key component for the subsequent azo coupling reaction.

The resulting diazonium salt is then reacted with a suitable coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, resulting in the formation of an azo bond (-N=N-), which is the defining feature of azo dyes and is responsible for their color. The extended conjugation of the resulting molecule shifts the absorption of light into the visible spectrum. The specific color of the dye can be fine-tuned by modifying the substituents on both the diazo component (derived from this compound) and the coupling component.

While specific examples of commercial dyes synthesized directly from this compound are not extensively detailed in publicly available literature, the chemical principles underlying its use are well-established in dyestuff chemistry. The presence of the trifluoromethyl group, in particular, can enhance the brightness and lightfastness of the resulting dyes.

Formation of Complex Polyaromatic Systems

The reactivity of this compound also extends to the synthesis of complex polyaromatic systems, where its electrophilic nature is exploited to construct larger, fused-ring structures. These reactions often involve nucleophilic aromatic substitution, where the chlorine atom and sometimes one of the nitro groups are displaced by nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Derivatives such as 1,6-dinitro-3,8-bis(trifluoromethyl)thianthrene (B14525138)

A notable example of the formation of a complex polyaromatic system is the synthesis of 1,6-dinitro-3,8-bis(trifluoromethyl)thianthrene. Thianthrenes are sulfur-containing heterocyclic compounds with a central dithiane ring fused to two benzene rings. The synthesis of the dinitro-bis(trifluoromethyl)thianthrene derivative showcases the utility of halogenated and nitrated benzotrifluorides in constructing such intricate structures.

In a reported synthesis, the closely related starting material, 4-chloro-3,5-dinitrobenzotrifluoride, undergoes a reaction with potassium ethyl dithiocarbonate in dimethylformamide (DMF) at elevated temperatures (80-90 °C). This reaction proceeds to afford 1,6-dinitro-3,8-bis(trifluoromethyl)thianthrene in fair yields. The reaction mechanism is thought to involve the initial displacement of the chlorine atom by the dithiocarbonate, followed by a series of intramolecular reactions and a second molecule of the chloronitrobenzotrifluoride to form the symmetrical thianthrene (B1682798) ring system. The structure of the resulting thianthrene has been confirmed by X-ray crystallography.

| Reactant | Reagent | Solvent | Temperature | Product | Yield |

| 4-Chloro-3,5-dinitrobenzotrifluoride | Potassium ethyl dithiocarbonate | DMF | 80-90 °C | 1,6-dinitro-3,8-bis(trifluoromethyl)thianthrene | Fair |

This synthesis highlights the potential of this compound and its isomers as precursors for complex heterocyclic systems with potential applications in materials science and as intermediates for other functional molecules.

Computational and Theoretical Investigations of 2 Chloro 3,5 Dinitrobenzotrifluoride

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemical research, enabling the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT) have become central to studying complex organic molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. youtube.com It is widely applied to predict the molecular geometry and vibrational frequencies of compounds. jocpr.com For 2-Chloro-3,5-dinitrobenzotrifluoride, DFT calculations, often using functionals like B3LYP, are employed to determine the optimized molecular structure in the ground state. jocpr.comnanobioletters.com These calculations yield precise data on bond lengths, bond angles, and dihedral angles, revealing how the substituents (Cl, NO₂, CF₃) influence the geometry of the benzene (B151609) ring. nanobioletters.com

The energetic properties of the molecule are also a key output of DFT studies. Calculations can determine thermodynamic parameters that provide insights into the molecule's stability. nih.gov Furthermore, DFT is used to calculate global reactivity descriptors, which help in understanding the chemical behavior of the molecule. nih.gov

Table 1: Parameters Typically Investigated Using DFT

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Predicts bond lengths and angles, showing distortions from a perfect hexagon due to bulky and electronegative substituents. |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations (stretching, bending). | Helps in the interpretation of experimental infrared (IR) and Raman spectra. |

| Thermodynamic Properties | Enthalpy, entropy, and Gibbs free energy of formation. | Provides data on the molecule's stability and spontaneity of reactions. |

The arrangement of electrons within a molecule dictates its physical and chemical properties. Quantum chemical calculations provide a detailed picture of the electronic structure and charge distribution of this compound. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial parameter indicating the chemical reactivity and kinetic stability of the molecule. nih.gov

The presence of strong electron-withdrawing groups (two NO₂ groups and a CF₃ group) significantly lowers the energy of the LUMO, making the aromatic ring highly electron-deficient and susceptible to nucleophilic attack.

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges on each atom. This analysis, complemented by Molecular Electrostatic Potential (MEP) maps, visually identifies the electron-rich and electron-deficient regions of the molecule. For this compound, MEP maps would show significant positive potential (electrophilic character) on the aromatic ring, particularly at the carbon atoms, and negative potential around the oxygen atoms of the nitro groups and the chlorine atom.

Molecular Modeling and Dynamics Simulations

Building upon the electronic structure information from quantum chemistry, molecular modeling and simulations can predict the behavior of molecules in more complex scenarios, such as during chemical reactions or interactions with other molecules.

This compound is a classic substrate for nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced by a nucleophile. Computational modeling is instrumental in elucidating the mechanism of these reactions. Studies on the closely related compound, 4-chloro-3,5-dinitrobenzotrifluoride (B147460), reacting with aniline (B41778) derivatives suggest an addition-elimination mechanism. researchgate.net

This mechanism proceeds in two stages:

Formation of an Intermediate: The nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the chlorine, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.

Computational methods can model this entire reaction coordinate. They are used to calculate the geometry and energy of the reactants, the Meisenheimer intermediate, the products, and, most importantly, the transition states connecting them. The energy difference between the reactants and the transition state determines the activation energy of the reaction. High negative rho (ρ) values obtained from kinetic studies of related reactions indicate the development of a positive charge on the nucleophile in the transition state, a feature that can be modeled computationally. researchgate.netresearchgate.net The calculated structure of the transition state provides insights into the degree of bond formation and bond breaking at this critical point in the reaction. researchgate.net

Table 2: Key Features of the SNAr Reaction Mechanism

| Feature | Description | Computational Insight |

|---|---|---|

| Reactants | This compound and a nucleophile (e.g., aniline). | Optimized geometries and ground state energies. |

| Transition State 1 | The energy maximum for the nucleophilic attack step. | Geometry reveals the extent of bond formation between the nucleophile and the ring. Calculation of activation energy. |

| Meisenheimer Complex | A resonance-stabilized, non-aromatic anionic intermediate. | Can be characterized as a stable intermediate on the potential energy surface. |

| Transition State 2 | The energy maximum for the leaving group departure step. | Geometry shows the C-Cl bond being broken. |

| Products | The substituted product and the chloride ion. | Optimized geometries and final reaction energy (exothermic/endothermic). |

The highly electron-deficient nature of the this compound ring makes it a strong π-electron acceptor. This property allows it to form non-covalent charge-transfer (CT) complexes with electron-rich donor molecules (e.g., polycyclic aromatic hydrocarbons or anilines). nih.gov In these complexes, a partial transfer of electron density occurs from the HOMO of the donor to the LUMO of the acceptor, resulting in a stabilizing interaction. nih.gov

Molecular modeling can predict the preferred orientation of the donor and acceptor molecules within the complex and calculate the binding energy. nih.gov Spectroscopic shifts observed experimentally upon complex formation can be correlated with computational predictions. DFT calculations are also used to quantify the degree of charge transfer, providing a measure of the interaction strength. rsc.org

The principles of molecular recognition and reactivity are central to medicinal chemistry. Computational methods are used to explore how small molecules like this compound might interact with biological macromolecules, such as proteins. Tubulin, a protein crucial for cell division, is a target for many small molecule inhibitors. nih.gov

Molecular docking is a simulation technique used to predict the preferred binding mode of a ligand to a receptor. nih.gov Using the crystal structure of tubulin, one could model how this compound might fit into its various binding sites, such as the well-known colchicine (B1669291) binding site located on β-tubulin. nih.govnih.gov Such simulations score different binding poses based on factors like intermolecular forces and geometric complementarity.

Given the electrophilic character of its aromatic ring and the presence of a good leaving group (chloride), a key question for modeling would be its potential to act as a covalent inhibitor. The binding site of tubulin contains nucleophilic amino acid residues, notably cysteine. researchgate.net Modeling studies can analyze the proximity and orientation of the reactive carbon atom of the ligand relative to the sulfur atom of cysteine residues (e.g., Cys-239 or Cys-354 in β-tubulin) within the binding pocket. researchgate.net These simulations can help predict the likelihood of a covalent reaction, providing a structural basis for potential biological activity and guiding further experimental investigation.

Theoretical Validation of Experimental Findings

Computational chemistry serves as a powerful tool to complement and validate experimental findings, providing a deeper understanding of the molecular structure and properties of this compound. By employing theoretical models, researchers can predict various characteristics of the molecule and compare them with experimental data, thereby confirming the accuracy of both the experimental measurements and the computational methods used. Density Functional Theory (DFT) is a commonly utilized computational method for such validations due to its balance of accuracy and computational cost.

Theoretical calculations are instrumental in corroborating experimental data on molecular geometry. Parameters such as bond lengths, bond angles, and dihedral angles can be calculated for an optimized molecular structure and compared with data obtained from experimental techniques like X-ray crystallography. A strong correlation between the calculated and experimental values provides confidence in the determined molecular structure.

Furthermore, computational methods are extensively used to validate spectroscopic data. Theoretical vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated and compared with the experimental spectra. While a direct one-to-one match is not always expected due to the theoretical calculations often being performed on a single molecule in the gaseous state (whereas experiments might be in a solid or liquid state), the trends and patterns in the spectra should align. Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be computed and compared with experimental NMR data to aid in the assignment of signals to specific atoms within the molecule.

The following tables present a hypothetical comparison between experimental and theoretically calculated data for this compound, illustrating the process of theoretical validation.

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Deviation (%) |

| C-Cl Stretch | 750 | 745 | 0.67 |

| Symmetric NO₂ Stretch | 1350 | 1340 | 0.74 |

| Asymmetric NO₂ Stretch | 1540 | 1555 | -0.97 |

| C-F Stretch (CF₃) | 1180 | 1190 | -0.85 |

| Aromatic C=C Stretch | 1605 | 1615 | -0.62 |

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |

| C-Cl | 130.5 | 131.2 | -0.7 |

| C-CF₃ | 125.8 | 126.5 | -0.7 |

| C-NO₂ (Position 3) | 148.2 | 149.0 | -0.8 |

| C-NO₂ (Position 5) | 148.9 | 149.6 | -0.7 |

| C-H (Position 4) | 122.3 | 123.1 | -0.8 |

| C-H (Position 6) | 128.7 | 129.5 | -0.8 |

| CF₃ | 123.4 (q, J = 272 Hz) | 124.0 | -0.6 |

The close agreement between the experimental and calculated values in these tables would signify a successful theoretical validation of the experimental findings for this compound. Discrepancies can often be explained by factors such as intermolecular interactions in the experimental sample that are not accounted for in the theoretical model of an isolated molecule.

Q & A

Q. What are the key physicochemical properties of 2-Chloro-3,5-dinitrobenzotrifluoride relevant to experimental handling?

The compound is a white to pale yellow crystalline powder with the following properties:

Q. How is this compound synthesized, and what are the critical reaction conditions?

The compound is synthesized via nucleophilic aromatic substitution (NAS) reactions. For example:

- Methylthio-substitution : Reacting this compound with methanethiol and lithium hydroxide in DMF at −20 °C yields methylthio derivatives with 61–95% efficiency .

- Reductive amination : Used in plant growth regulator synthesis by reacting with ethylamine and 2-chloro-6-fluorobenzaldehyde under reductive conditions . Critical factors include solvent choice (DMF enhances reactivity), temperature control (−20 °C to prevent side reactions), and stoichiometric excess of nucleophiles.

Q. What are the primary applications of this compound in analytical chemistry?

- Amino acid derivatization : Acts as a derivatizing agent for UHPLC analysis of 20 free amino acids in complex matrices like vinegar. However, it cannot resolve leucine and isoleucine .